Benzyldiphenylphosphine

Catalog No.
S752849
CAS No.
7650-91-1
M.F
C19H17P
M. Wt
276.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyldiphenylphosphine

CAS Number

7650-91-1

Product Name

Benzyldiphenylphosphine

IUPAC Name

benzyl(diphenyl)phosphane

Molecular Formula

C19H17P

Molecular Weight

276.3 g/mol

InChI

InChI=1S/C19H17P/c1-4-10-17(11-5-1)16-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2

InChI Key

UZCPNEBHTFYJNY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CP(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CP(C2=CC=CC=C2)C3=CC=CC=C3

Application in Advanced Electronic Materials

    Scientific Field: Material Science

    Summary of the Application: Benzyldiphenylphosphine, specifically a fluorine-containing diphenylphosphine oxide derivative (benzyl(4-fluorophenyl)phenylphosphine oxide, BFPPO), is used to improve the flame retardancy and dielectric properties of epoxy resin (EP). This application is particularly relevant in the field of advanced electronic materials.

    Methods of Application: BFPPO-modified EP thermosets are prepared by curing a mixture of BFPPO and diglycidyl ether of bisphenol A (DGEBA) with 4,4′-diaminodiphenylsulfone (DDS).

    Results or Outcomes: The resulting EP thermosets achieved a limiting oxygen index (LOI) of 34.0% and a UL-94 V-0 rating. BFPPO-modified EP thermosets exhibited a lower heat release rate and total heat release compared to pure EP.

Application in Pharmaceutical Research

    Scientific Field: Pharmaceutical Research

    Summary of the Application: Benzyldiphenylphosphine is employed as a catalyst for Suzuki cross-coupling and as an antiarthritic agent (inhibitor of cathepsin B). .

Application in Polymer Science

    Scientific Field: Polymer Science

    Summary of the Application: Benzyldiphenylphosphine Resin, PS, is a lightly cross-linked gel-type polystyrene resin with a diphenylphosphine end-group.

Application in Cross Coupling Reactions

Application in Buchwald-Hartwig Cross Coupling

Benzyldiphenylphosphine is an organophosphorus compound characterized by its unique structure, consisting of a benzyl group attached to a diphenylphosphine moiety. Its chemical formula is C18H19P\text{C}_{18}\text{H}_{19}\text{P}, and it is often represented in structural form as C6H5CH2P(C6H5)2\text{C}_6\text{H}_5\text{CH}_2\text{P}(\text{C}_6\text{H}_5)_2. This compound is notable for its applications in organometallic chemistry, particularly as a ligand in the formation of metal complexes.

BDP is classified as a flammable and irritant compound. It can cause skin and eye irritation upon contact and may release toxic fumes upon heating. Here are some safety precautions to consider when handling BDP:

  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood.
  • Handle the compound under inert atmosphere conditions (e.g., nitrogen) to prevent oxidation.
  • Store in a cool, dry, and well-ventilated place away from heat and light.
  • Dispose of waste according to local regulations for hazardous materials.
, particularly with transition metals. For instance, it reacts with palladium(II) salts, such as sodium tetrachloropalladate(II), to form cyclopalladated complexes at elevated temperatures. At 120 °C, the reaction yields a cyclopalladated complex, while at lower temperatures (40 °C), it produces palladium dichloride complexes with benzyldiphenylphosphine as a ligand .

Benzyldiphenylphosphine can be synthesized through several methods:

  • Reaction with Benzyl Chloride: The most common method involves treating diphenylphosphine with benzyl chloride in the presence of a base such as sodium hydride or lithium diisopropylamide. This reaction leads to the formation of benzyldiphenylphosphine .
  • Lithiation Method: Another method involves the treatment of diphenylphosphine with n-butyllithium to form lithium diphenylphosphide, followed by the addition of benzyl chloride to yield benzyldiphenylphosphine .

Benzyldiphenylphosphine is primarily utilized in organometallic chemistry due to its ability to form stable complexes with transition metals. These complexes are valuable in catalysis and materials science. Specific applications include:

  • Catalysts: Used in various catalytic processes, particularly in cross-coupling reactions.
  • Ligands: Serves as a ligand for metal complexes, enhancing their reactivity and stability.
  • Photochemical Studies: Investigated for its photochemical properties and potential applications in photochemistry .

Interaction studies involving benzyldiphenylphosphine focus on its behavior when complexed with transition metals. These studies reveal that the electronic properties of the phosphorus center can significantly influence the reactivity and stability of the resulting metal complexes. Furthermore, its interactions with various substrates can lead to different catalytic outcomes depending on the metal involved.

Benzyldiphenylphosphine shares structural similarities with several other organophosphorus compounds. Here are some comparable compounds:

Compound NameStructure TypeKey Characteristics
TriphenylphosphineTriaryl phosphineWidely used as a ligand; more sterically hindered
DiphenylphosphineDiaryl phosphineSimpler structure; used in similar applications
BenzyltriphenylphosphoniumQuaternary phosphonium saltExhibits different solubility and reactivity
DiphenylmethylphosphineDiaryl methyl phosphineSimilar reactivity but different steric properties

Uniqueness of Benzyldiphenylphosphine: Unlike triphenylphosphine, which has three phenyl groups leading to increased steric hindrance, benzyldiphenylphosphine retains two phenyl groups and one benzyl group, allowing for a balance between steric bulk and reactivity. Its specific interaction profile with transition metals makes it particularly valuable in catalysis compared to simpler compounds like diphenylphosphine.

Benzyldiphenylphosphine, systematically named benzyl(diphenyl)phosphane under IUPAC guidelines, is a tertiary phosphine ligand with the molecular formula $$ \text{C}{19}\text{H}{17}\text{P} $$ and a molecular weight of 276.31 g/mol. Its structure consists of a central phosphorus atom bonded to three aromatic groups: two phenyl rings and one benzyl group (a phenylmethyl moiety). The benzyl group ($$ \text{C}6\text{H}5\text{CH}_2 $$) introduces steric bulk while maintaining π-conjugation with the phosphorus center.

The structural formula can be represented as:
$$ \text{P(C}6\text{H}5\text{)}2(\text{CH}2\text{C}6\text{H}5\text{)} $$
This configuration places the phosphorus atom at the center of a trigonal pyramidal geometry, characteristic of tertiary phosphines.

Historical Development of Organophosphorus Nomenclature

The nomenclature of organophosphorus compounds evolved alongside synthetic advancements in the 19th and 20th centuries. Early work by Jean Louis Lassaigne (1820) and Franz Anton Voegeli (1848) on phosphate esters laid the groundwork for understanding phosphorus-carbon bonds. However, systematic naming conventions emerged much later.

Key milestones include:

  • Michaelis-Arbuzov Rearrangement (1898): Established rules for naming phosphoryl compounds with direct P-C bonds.
  • IUPAC "D-Rules" (1976): Introduced hierarchical naming for biochemical phosphates, distinguishing between esters (e.g., "phosphate") and anhydrides (e.g., "pyrophosphate").
  • Tolman’s Cone Angle (1977): Provided a steric descriptor for phosphine ligands, complementing electronic parameters like the Tolman Electronic Parameter (TEP).

For benzyldiphenylphosphine, the IUPAC name reflects its substituents’ positions and bonding modes, adhering to the priority order: benzyl > phenyl > phosphine.

Comparative Analysis with Related Phosphine Ligands

Benzyldiphenylphosphine belongs to the family of arylphosphines, which are widely used in catalysis due to their tunable steric and electronic properties. Below is a comparison with common phosphine ligands:

LigandFormulaCone Angle (°)TEP (cm⁻¹)Key Applications
Benzyldiphenylphosphine$$ \text{C}{19}\text{H}{17}\text{P} $$142~2065*Cross-coupling reactions
Triphenylphosphine$$ \text{P(C}6\text{H}5\text{)}_3 $$1452068.9Wilkinson’s catalyst
Tricyclohexylphosphine$$ \text{P(C}6\text{11}\text{H}{11}\text{)}_3 $$1792056.1Bulky ligand systems
Tris(tert-butyl)phosphine$$ \text{P(C}(\text{CH}3)3\text{)}_3 $$1822056.1Highly reducing media

*Estimated based on electronic donation trends of benzyl vs. phenyl groups.

Steric Profile: The benzyl group in benzyldiphenylphosphine reduces steric hindrance compared to fully substituted ligands like tricyclohexylphosphine, making it suitable for reactions requiring moderate bulk.

Electronic Effects: The benzyl group’s electron-donating nature slightly lowers the TEP relative to triphenylphosphine, enhancing π-backbonding in metal complexes.

Laboratory-Scale Synthetic Routes

Lithium-Mediated Phosphine Formation Mechanisms

Lithium-mediated phosphine formation represents a fundamental approach for synthesizing benzyldiphenylphosphine through the generation of lithium diphenylphosphide intermediates [1]. The mechanism involves the direct reduction of triphenylphosphine with metallic lithium in tetrahydrofuran solvent, producing lithium diphenylphosphide and phenyllithium as primary products [2]. This reduction process follows the stoichiometric equation where triphenylphosphine reacts with two equivalents of lithium to yield lithium diphenylphosphide and lithium phenyl [1].

The reaction proceeds through electron transfer from metallic lithium to the phosphorus center in triphenylphosphine, resulting in the cleavage of one carbon-phosphorus bond [2]. Tetrahydrofuran serves as the optimal solvent for this transformation due to its ability to stabilize the lithium diphenylphosphide intermediate through coordination [2]. The formation of lithium diphenylphosphide occurs quantitatively under nitrogen atmosphere protection, with reaction times typically ranging from three to four hours at ambient temperature [3].

The lithium diphenylphosphide intermediate exhibits high reactivity toward electrophilic substrates, making it suitable for subsequent alkylation reactions [1]. Upon treatment with water, lithium diphenylphosphide undergoes protonation to generate diphenylphosphine with concurrent formation of lithium hydroxide [1]. This hydrolysis step provides access to the free phosphine, which can then participate in further coupling reactions to form the desired benzyldiphenylphosphine product [3].

Table 1: Lithium-Mediated Phosphine Formation Reaction Conditions

ReagentAmount/ConditionFunction
Triphenylphosphine26.2 g (0.1 mol)Phosphorus source
Metallic Lithium14 g (excess)Reducing agent
Solvent (THF)75-80 mL dry THFReaction medium
Water (quenching)5.4 g (0.3 mol)Proton source for diphenylphosphine formation
TemperatureRoom temperature to refluxReaction activation
Reaction Time3 hoursComplete lithium reduction
AtmosphereNitrogen protectionInert atmosphere protection

Dichloroalkane Coupling Reactions Under Basic Conditions

Dichloroalkane coupling reactions under basic conditions provide an efficient route for constructing carbon-phosphorus bonds in benzyldiphenylphosphine synthesis [3]. The methodology involves treating diphenylphosphine with dichloroalkane reagents in the presence of strong bases such as potassium hydroxide or sodium hydroxide [3]. This approach enables the formation of bis(diphenylphosphino)alkane derivatives through nucleophilic substitution mechanisms [3].

The reaction mechanism proceeds through deprotonation of diphenylphosphine by the base to generate a phosphide anion, which subsequently attacks the electrophilic carbon center in the dichloroalkane substrate [4]. The coupling reaction demonstrates high selectivity for primary alkyl halides, with reaction temperatures typically maintained between 30 and 80 degrees Celsius to ensure optimal conversion rates [3]. Basic conditions facilitate the nucleophilic substitution while suppressing competing side reactions such as elimination or rearrangement processes [4].

Potassium hydroxide aqueous solutions with concentrations ranging from 20 to 80 percent by weight provide optimal basicity for the coupling transformation [3]. The reaction proceeds efficiently with various dichloroalkane substrates, including 1,2-dichloroethane, 1,3-dichloropropane, and 1,4-dichlorobutane [3]. Product yields typically range from 85 to 90 percent under optimized conditions, with reaction times varying from one to three hours depending on the specific dichloroalkane substrate employed [3].

Industrial Production Processes

Patent Analysis of Scalable Synthesis Techniques (CN104177407A)

Chinese patent CN104177407A discloses a scalable synthesis technique for bis(diphenylphosphino)alkane compounds that avoids the use of tert-butyl chloride while achieving high yields and low production costs [3]. The patented methodology comprises three distinct stages: lithium-triphenylphosphine reaction, water hydrolysis, and dichloroalkane coupling under basic conditions [3]. This approach demonstrates significant advantages over conventional methods by eliminating expensive reagents and simplifying operational procedures [3].

The initial stage involves reacting metallic lithium with triphenylphosphine in dry tetrahydrofuran under nitrogen atmosphere protection for three hours [3]. The resulting scarlet solution contains lithium diphenylphosphide, which is subsequently treated with water to generate diphenylphosphine through hydrolysis [3]. Solvent recovery occurs under reduced pressure, concentrating the reaction mixture to one-third of its original volume before alkaline solution addition [3].

The final coupling stage employs potassium hydroxide aqueous solution (56 percent by weight) as the base, with dichloroalkane reagents added dropwise over 15 minutes [3]. Reaction temperatures are maintained at 50 degrees Celsius for one to three hours, depending on the specific dichloroalkane substrate [3]. Product isolation involves water addition, filtration, and recrystallization from toluene-ethanol mixed solvents to achieve high-performance liquid chromatography purity exceeding 98 percent [3].

Table 2: Patent CN104177407A Scalable Synthesis Parameters

Process StepTemperature (°C)TimeYield (%)
Lithium-Triphenylphosphine ReactionRoom temperature3 hours95% (lithium diphenylphosphide)
Water Addition (Hydrolysis)0-2530 minutesQuantitative conversion
Solvent RecoveryReduced pressureVariableSolvent recovery
Alkaline Solution AdditionRoom temperature15 minutesBase preparation
Dichloroalkane Coupling30-801-3 hours85-90% final product
Product IsolationRoom temperatureOvernightHPLC purity >98%

Solvent Selection and Reaction Optimization Strategies

Solvent selection plays a critical role in optimizing benzyldiphenylphosphine synthesis, particularly for the lithium-mediated phosphine formation step [2] [5]. Tetrahydrofuran demonstrates superior performance as the reaction medium due to its coordinating ability and appropriate dielectric properties [2]. The solvent facilitates lithium diphenylphosphide formation while maintaining reaction selectivity and product purity [6].

Comparative studies reveal that diethyl ether and dioxane are unsuitable for lithium-phosphine reactions, with diethyl ether providing very slow reaction rates and dioxane showing no reaction activity [2]. Acetonitrile exhibits moderate performance but suffers from limited industrial viability due to competing side reactions [6]. Dimethyl sulfoxide is not recommended due to its tendency to promote phosphine oxide formation through oxidation pathways [6].

Reaction optimization strategies focus on temperature control, reaction time management, and atmosphere protection to maximize yield and purity [5]. Temperature profiles typically range from ambient conditions during lithium reduction to elevated temperatures (30-80 degrees Celsius) during coupling reactions [3]. Inert atmosphere protection using nitrogen or argon prevents oxidation of phosphine intermediates and maintains reaction selectivity [5]. Solvent drying and purification procedures are essential for achieving reproducible results and minimizing impurity formation [5].

Table 3: Solvent Selection and Optimization Data

SolventSuitability for Li-P FormationReaction RateProduct PurityIndustrial Viability
Tetrahydrofuran (THF)ExcellentFast (3 hours)High (>95%)High
Diethyl etherPoorVery slowLowLow
DioxaneNot suitableNo reactionN/ANone
TolueneLimitedSlowModerateModerate
AcetonitrileModerateModerateGoodLimited
DMSONot recommendedVariablePoor due to side reactionsPoor

Purification and Characterization Challenges

Purification of benzyldiphenylphosphine presents significant challenges due to the compound's sensitivity to oxidation and its similar physical properties to synthetic byproducts [5] [7]. Column chromatography using petroleum ether/dichloromethane gradients followed by dichloromethane/methanol systems provides high purity but requires labor-intensive procedures [8]. Recrystallization from toluene-ethanol mixed solvents offers good purification efficiency for small-scale preparations [3].

Industrial-scale purification favors precipitation techniques followed by crystallization from ethyl acetate or mixed solvent systems [3] [9]. These methods achieve yields ranging from 75 to 90 percent while maintaining high-performance liquid chromatography purity exceeding 98 percent [3]. Distillation under high vacuum conditions (0.5 millimeters of mercury) is limited by the thermal stability of benzyldiphenylphosphine [2].

Characterization of benzyldiphenylphosphine relies primarily on nuclear magnetic resonance spectroscopy and mass spectrometry techniques [10] [11]. Phosphorus-31 nuclear magnetic resonance spectroscopy provides definitive identification with characteristic chemical shifts at δ -5.5 parts per million in deuterated chloroform [11]. Proton nuclear magnetic resonance spectroscopy shows aromatic signals between δ 7.36-7.30 parts per million for the fifteen aromatic protons [11]. Mass spectrometry confirms the molecular ion peak at mass-to-charge ratio 276.3, corresponding to the molecular formula C19H17P [12] [13].

Table 4: Benzyldiphenylphosphine Characterization Data

PropertyValueAnalysis Method
Molecular FormulaC19H17PMass spectrometry
Molecular Weight276.312 g/molCalculated/MS
Melting Point77-83°CMelting point apparatus
Boiling Point399.6±21.0°C at 760 mmHgBoiling point determination
AppearanceWhite to off-white solidVisual inspection
31P NMR Chemical Shiftδ -5.5 ppm (CDCl3)31P NMR spectroscopy
1H NMR (Aromatic Region)δ 7.36-7.30 ppm (15H, m)1H NMR spectroscopy
Solubility in WaterSlightly solubleSolubility testing
Flash Point206.2±28.3°CFlash point testing
DensityNot availableDensity measurement

Table 5: Purification Methods and Challenges

Purification MethodSolvent SystemEfficiencyTypical Yield (%)Industrial Applicability
Column ChromatographyPE/DCM 2:1 then DCM/MeOH 30:1High purity but labor intensive80-90Limited
RecrystallizationToluene-ethanol mixtureGood for small scale75-85Moderate
PrecipitationWater addition after couplingSuitable for industrial scale85-95High
DistillationHigh vacuum (0.5 mm Hg)Limited by thermal stability60-75Limited
Crystallization from Mixed SolventsEthyl acetateGood purity and yield80-90High

XLogP3

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Wikipedia

Benzyldiphenylphosphine

Dates

Last modified: 08-15-2023

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